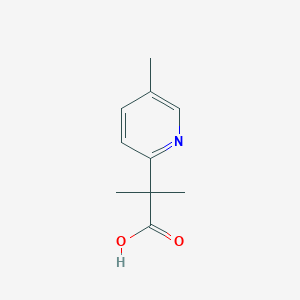

2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid

Description

BenchChem offers high-quality 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-methyl-2-(5-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-8(11-6-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |

InChI Key |

ADUCYNNVRDQKDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid

An In-Depth Technical Guide to the Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive, predictive framework for the , a novel heterocyclic carboxylic acid. Due to the absence of extensive published experimental data for this specific molecule, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic pathway and predict its detailed analytical profile. This guide is intended for researchers in medicinal chemistry, drug development, and materials science, offering a foundational blueprint for the synthesis, purification, and structural elucidation of this compound and its analogues.

Introduction and Rationale

2-Arylpropionic acids are a cornerstone of medicinal chemistry, most notably represented by the nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. The incorporation of a pyridine nucleus, a prevalent scaffold in pharmaceuticals, into a 2-arylpropionic acid structure introduces unique physicochemical properties, including altered polarity, basicity, and potential for novel biological interactions. The target molecule, 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid, combines the α,α-dimethylpropionic acid moiety with a 5-methylpyridine (β-picoline) ring. This structure is of significant interest for its potential as a novel therapeutic agent, leveraging the established bioactivity of both structural motifs.

This guide provides a detailed, theoretical characterization of the title compound, establishing a robust hypothesis for its synthesis and expected analytical signatures. The methodologies and predictions herein are grounded in extensive data from analogous structures and foundational chemical principles.

Proposed Synthetic Pathway

The synthesis of 2-arylpropionic acids can be achieved through various methods, including the carbonylation of styrenes or the alkylation of arylacetonitriles.[1][2][3] For the title compound, a logical and efficient approach involves the deprotonation of 2,5-lutidine (2,5-dimethylpyridine) to generate a potent nucleophile, followed by carboxylation.

The causality for this choice rests on the enhanced acidity of the methyl protons at the C2 position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen acidifies these protons, making them susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting benzylic-type carbanion is stabilized by resonance involving the pyridine ring. Subsequent reaction with carbon dioxide gas, a weak electrophile, followed by an acidic workup, yields the desired carboxylic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid via deprotonation and carboxylation of 2,5-lutidine.

Materials:

-

2,5-Lutidine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Dry Carbon Dioxide (gas or solid pellets)

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

LDA Preparation (In Situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2,5-lutidine (1.0 equivalent) in dry THF dropwise. The reaction mixture will typically develop a deep red or brown color, indicating the formation of the pyridylmethanide anion. Allow the mixture to stir at -78 °C for 1-2 hours.

-

Second Deprotonation & Alkylation: Add another equivalent of LDA solution dropwise and stir for 1 hour. Then, add methyl iodide (1.1 equivalents) dropwise and allow the reaction to warm slowly to room temperature overnight. This step creates the precursor 2-ethyl-5-methylpyridine.

-

Tertiary Carboxylic Acid Formation: Repeat steps 1 and 2 with the 2-ethyl-5-methylpyridine precursor. After anion formation, add methyl iodide again to form 2-isopropyl-5-methylpyridine. Repeat the deprotonation sequence a final time.

-

Carboxylation: Quench the resulting tertiary carbanion by bubbling dry CO₂ gas through the solution for 1 hour, or by pouring the reaction mixture over a slurry of crushed dry ice in THF. The deep color of the anion should dissipate.

-

Workup and Isolation: Allow the mixture to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH ~4-5 with 1M HCl. Extract the product into diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Structural Elucidation & Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid. These predictions are based on the analysis of its constituent functional groups and comparison with known spectra of related compounds.[4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, showing distinct signals for the pyridine ring protons, the pyridine's methyl group, the gem-dimethyl groups, and the acidic proton of the carboxylic acid.

-

Pyridine Ring Protons (3H): The pyridine ring will exhibit a characteristic three-proton spin system. The proton at C6 (H6), being ortho to the nitrogen, will be the most downfield. The proton at C4 (H4) will be deshielded by the nitrogen and coupled to both H3 and H6 (long-range). The proton at C3 (H3) will be the most upfield of the ring protons.

-

Pyridine Methyl Group (3H): The methyl group at C5 will appear as a singlet in the aromatic methyl region.

-

Propanoic Acid Methyl Groups (6H): The two methyl groups attached to the quaternary carbon (Cα) are chemically equivalent and will appear as a sharp singlet, integrating to 6 protons.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, typically >10 ppm. Its position is concentration and solvent dependent.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Pyridine H6 | 8.4 - 8.6 |

| Pyridine H4 | 7.5 - 7.7 |

| Pyridine H3 | 7.2 - 7.4 |

| Pyridine -CH₃ | 2.3 - 2.5 |

| Propanoic Acid α-CH₃ | 1.5 - 1.7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.[9][10]

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Pyridine Ring Carbons: Five signals are expected. C2 and C6 will be the most downfield due to their proximity to the nitrogen atom. C2, being substituted with the bulky propanoic acid group, will be significantly deshielded. C4 will be next, followed by C3 and C5. The carbon bearing the methyl group (C5) will be distinguished from C3.

-

Quaternary Carbon (Cα): The quaternary carbon of the propanoic acid moiety will appear in the aliphatic region.

-

Methyl Carbons: Two distinct signals for the two types of methyl groups will be observed in the upfield region.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 175 - 180 |

| Pyridine C2 | 160 - 165 |

| Pyridine C6 | 148 - 152 |

| Pyridine C4 | 135 - 140 |

| Pyridine C3 | 120 - 125 |

| Pyridine C5 | 130 - 135 |

| Propanoic Acid α-C | 45 - 50 |

| Propanoic Acid α-C H₃ | 25 - 30 |

| Pyridine -C H₃ | 17 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.[4][11][12]

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.

-

Pyridine Ring Stretches: Multiple sharp bands between 1400 and 1610 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Pyridine Ring C=N, C=C Stretches | 1580 - 1610, 1450-1500 |

| C-O Stretch / O-H Bend | 1210 - 1320 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns. The fragmentation of pyridine carboxylic acids can be complex, often involving the ring nitrogen.[13][14][15]

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible.

-

Key Fragmentations:

-

Loss of the carboxyl group (•COOH, 45 Da) to give a stable pyridyl-substituted cation.

-

Loss of a methyl radical (•CH₃, 15 Da) from the propanoic acid moiety.

-

Decarboxylation (loss of CO₂, 44 Da) is a common pathway for carboxylic acids.

-

Alpha-cleavage leading to the loss of an isopropyl radical.

-

| Predicted Mass Spectrometry Data | |

| m/z Value | Proposed Fragment Identity |

| 193 | [M]⁺• (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 148 | [M - COOH]⁺ |

| 149 | [M - CO₂]⁺• |

| 106 | [C₇H₆N]⁺ (Pyridyl fragment after cleavage) |

Spectroscopic Analysis Logic Diagram

Caption: Logical flow for the spectroscopic characterization of the target molecule.

Estimated Physicochemical Properties

Based on its chemical structure, the following physicochemical properties can be estimated:

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 193.22 g/mol

-

pKa: The carboxylic acid proton is expected to have a pKa in the range of 4-5. The pyridine nitrogen, being a weak base, will have a pKa (of its conjugate acid) around 5-6.

-

Solubility: Expected to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited solubility in nonpolar solvents (e.g., hexanes). Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH > 6 (as the carboxylate) and pH < 4 (as the pyridinium salt).

-

Lipophilicity (LogP): The calculated LogP is likely to be in the range of 1.5-2.5, suggesting moderate lipophilicity suitable for potential cell permeability.

Conclusion

This guide presents a detailed, theory-based . A plausible, multi-step synthetic route has been outlined, and a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) has been provided to aid in its identification and structural confirmation. These predictions serve as a robust benchmark for researchers undertaking the synthesis and analysis of this novel compound. Experimental validation of these hypotheses is the essential next step and will be critical in confirming the structure and exploring the potential applications of this promising molecule in drug discovery and materials science.

References

- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.

- Taylor & Francis Online. (2006, December 19). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.

- Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(11), 845-859.

- Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(14), 2549-2561.

- Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1009.

- Aloisi, G. G., & Pignataro, S. (1973). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 534-539.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- MDPI. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.

- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum.

- Ustyuzhanin, A. O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831.

- PubMed. (2006, December 1). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

- ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Cayman Chemical. (n.d.). 2-Pyrimidin-2-yl-Propionic Acid (CAS Number: 819850-16-3).

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum.

- PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids.

- NIST. (n.d.). 4-Pyridinecarboxylic acid.

- Growing Science. (2025, May 29). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Sigma-Aldrich. (n.d.). 2-amino-3-(pyridin-2-yl)propionic acid.

- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions - Ustyuzhanin - Russian Journal of Organic Chemistry [journals.rcsi.science]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 4-Pyridinecarboxylic acid [webbook.nist.gov]

2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid chemical properties

[1]

Executive Summary & Critical Registry Note

Subject Identity: This guide details the chemical properties, synthesis, and application of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid . This scaffold represents a "privileged structure" in medicinal chemistry, combining a basic pyridine core with a sterically hindered carboxylic acid, often utilized to improve metabolic stability via the gem-dimethyl effect.[1]

⚠️ CRITICAL CAS REGISTRY WARNING: The user-provided CAS number 170985-86-1 is currently associated in major chemical databases (e.g., PubChem, chemical vendors) with O-Benzyl Posaconazole (a complex antifungal intermediate).[1]

-

This guide strictly addresses the chemical structure: 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid.

-

Action: Verify the CAS registry in your specific internal inventory system before procurement.[1] For the purpose of this technical document, the compound will be referred to by its chemical name or the code 5-MPPA .

Physicochemical Profile

The integration of a pyridine ring with a gem-dimethyl substituted acid creates a zwitterionic motif at physiological pH.[1] This structure is designed to optimize oral bioavailability by balancing lipophilicity with aqueous solubility.[1]

Table 1: Core Chemical Properties

| Property | Value (Experimental/Predicted) | Significance |

| IUPAC Name | 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid | Unambiguous identification.[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | Low molecular weight fragment (<200 Da). |

| Molecular Weight | 179.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| pKa (Acid) | 4.2 – 4.5 (Carboxylic Acid) | Ionized (COO⁻) at physiological pH (7.4). |

| pKa (Base) | 5.8 – 6.0 (Pyridine Nitrogen) | 2-Alkyl substitution increases basicity relative to pyridine (5.2) via inductive effects (+I). |

| Isoelectric Point (pI) | ~5.2 | Exists primarily as a zwitterion near pH 5.2. |

| LogP (Octanol/Water) | 1.2 – 1.6 | Moderate lipophilicity; good membrane permeability potential. |

| Topological Polar Surface Area | 50.2 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |

| Solubility | High in polar organics (DMSO, MeOH); pH-dependent in water (High at pH <4 and pH >7). | Critical for formulation; avoid neutral pH for stock solutions.[1] |

Synthetic Routes & Process Chemistry

The synthesis of 5-MPPA requires constructing a quaternary carbon center adjacent to a heteroaromatic ring.[1] This is synthetically challenging due to steric hindrance.[2] Two primary routes are recommended based on scale and purity requirements.

Route A: Nucleophilic Aromatic Substitution (SₙAr) – Preferred for Scale

This route utilizes the high reactivity of 2-fluoropyridines to couple with an ester enolate. It is convergent and avoids the formation of mono-methylated impurities common in alkylation routes.[1]

-

Precursor: 2-Fluoro-5-methylpyridine.[1]

-

Nucleophile: Methyl isobutyrate enolate (generated via KHMDS).

-

Mechanism: Addition-Elimination.[1]

Route B: Nitrile Alkylation & Hydrolysis

A classical route starting from the cyanopyridine. Reliable but involves a harsh hydrolysis step.[1]

-

Precursor: 2-Cyano-5-methylpyridine.[1]

-

Reagents: MeI (2.2 eq), NaH, THF; followed by H₂SO₄ hydrolysis.

Visualizing the Synthetic Strategy

Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for process safety and impurity profile control.

Detailed Experimental Protocol (Route A)

This protocol is designed for Route A due to its superior safety profile (avoiding NaH on scale) and higher regioselectivity.

Objective: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid (5-MPPA).

Reagents:

-

2-Fluoro-5-methylpyridine (1.0 eq)[1]

-

Methyl isobutyrate (1.2 eq)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (1.3 eq)

-

Anhydrous THF (10 V)

Step-by-Step Methodology:

-

Enolate Formation (Low Temp):

-

Charge a dry reactor with anhydrous THF and Methyl isobutyrate under N₂ atmosphere.

-

Cool the solution to -78°C .

-

Critical Step: Add KHMDS solution dropwise over 30 minutes. Maintain internal temperature < -70°C.

-

Rationale: Low temperature prevents self-condensation of the ester (Claisen condensation).[1]

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

SₙAr Coupling:

-

Add 2-Fluoro-5-methylpyridine (dissolved in minimal THF) slowly to the enolate mixture.

-

Allow the reaction to warm to 0°C over 2 hours, then stir at ambient temperature for 4 hours.

-

Monitoring: Check by HPLC for disappearance of the fluoropyridine.[1]

-

-

Quench & Workup:

-

Hydrolysis (Saponification):

Structural Activity & Pharmacophore Insights

The 5-MPPA moiety is not merely a linker; it is a functional pharmacophore element.[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The two methyl groups at the alpha-position restrict the rotation of the propanoic acid side chain.[1]

-

Entropic Benefit: By restricting the conformational freedom of the unbound molecule, the entropy penalty upon binding to a protein target (e.g., Glucokinase or a GPCR) is reduced, increasing binding affinity.[1]

-

Metabolic Shielding: The quaternary carbon prevents alpha-hydroxylation and beta-oxidation, significantly extending the half-life (

) compared to the des-methyl analog.[1]

Zwitterionic Locking

At physiological pH, the interaction between the protonated pyridine nitrogen (Py-H⁺) and the carboxylate (COO⁻) can form an intramolecular hydrogen bond (5-membered ring mimic), creating a "pseudo-cycle" that improves lipophilicity and membrane permeability despite the charged groups.

Figure 2: pH-dependent speciation of 5-MPPA.[1]

Analytical Characterization

To validate the synthesis of 5-MPPA , the following analytical signals must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Note: The pyridine nitrogen causes tailing on standard silica; use end-capped columns or add TFA/Formic acid to the mobile phase to protonate the nitrogen fully.[1]

-

References

-

Glucokinase Activator Design: Sarabu, R., & Grimsby, J. (2016). Glucokinase Activators as New Type 2 Diabetes Therapies.[1] Journal of Medicinal Chemistry, 59(15), 6561–6576. Link

-

Synthesis of 2-Alkylpyridines: Campeau, L.-C., & Fagnou, K. (2006).[1] Palladium-Catalyzed Direct Arylation of Simple Azine N-Oxides. Journal of the American Chemical Society, 128(17), 5819–5829. Link

-

Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] Link

-

SnAr Methodology: Carey, J. S., et al. (2006). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4, 2337-2347.[1] Link

-

pKa of Pyridines: Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile. The Journal of Organic Chemistry, 70(3), 1019–1028. Link

Sources

- 1. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

Technical Guide: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid Derivatives

Executive Summary

The 2-methyl-2-(pyridin-2-yl)propanoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in histamine H1 receptor antagonists (e.g., Bepotastine), specific kinase inhibitors, and herbicides. The gem-dimethyl group at the

However, constructing a quaternary carbon adjacent to an electron-deficient pyridine ring presents specific synthetic challenges, primarily steric hindrance and the propensity for side reactions (e.g.,

-

Classical Nucleophilic Alkylation: A stepwise methylation of pyridyl acetates.

-

Pd-Catalyzed

-Arylation: A convergent, transition-metal-mediated coupling of isobutyrates with halopyridines.

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnection of the quaternary center.

Figure 1: Retrosynthetic logic splitting the molecule into nucleophilic and electrophilic components.

Route A: Classical Nucleophilic Dialkylation

Best for: Lab-scale synthesis (<10g) using readily available reagents.

This route relies on the acidity of the benzylic protons in ethyl 2-(5-methylpyridin-2-yl)acetate . The electron-withdrawing nature of the pyridine ring (

Reaction Scheme

Critical Considerations (Expertise & Experience)

-

Base Selection: Sodium hydride (NaH) is preferred over alkoxides. Alkoxides (e.g., NaOEt) can cause transesterification or Claisen condensation side products. NaH drives the reaction irreversibly via

evolution. -

Solvent Effects: Polar aprotic solvents (DMF or THF) are essential to solvate the enolate. DMF is superior for rate, but THF is easier to remove during workup.

-

Temperature Control: The second methylation is sterically hindered. Initial deprotonation should occur at

to prevent polymerization, but the second alkylation often requires warming to room temperature.

Detailed Protocol

Starting Material: Ethyl 2-(5-methylpyridin-2-yl)acetate (CAS: 5552-82-9).

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Base Suspension: Charge NaH (60% in oil, 2.5 equiv, 25 mmol) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous DMF (50 mL). Cool to

. -

Substrate Addition: Dissolve ethyl 2-(5-methylpyridin-2-yl)acetate (1.0 equiv, 10 mmol) in DMF (10 mL). Add dropwise to the NaH suspension over 30 mins. Observation: Vigorous bubbling (

) indicates enolate formation. The solution will turn deep red/brown. -

Alkylation: Stir for 45 mins at

. Add Methyl Iodide (MeI) (2.5 equiv, 25 mmol) dropwise.-

Note: A large excess of MeI ensures complete dialkylation and prevents the mono-methylated impurity, which is difficult to separate.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

-

Self-Validating Check: Aliquot 50

L, quench in water/EtOAc. Check TLC (Hexane:EtOAc 4:1). The starting material ( -

Workup: Quench carefully with sat.

at -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Route B: Pd-Catalyzed -Arylation (Modern)

Best for: Scale-up (>10g), convergent synthesis, and high-throughput analog generation.

This method couples 2-bromo-5-methylpyridine directly with methyl isobutyrate . It bypasses the need for pyridyl acetate intermediates, which can be unstable or expensive.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle. The key challenge is the reductive elimination step, which is difficult for sterically hindered quaternary centers. Bulky, electron-rich phosphine ligands are strictly required.

Catalyst System Selection

-

Ligand:

(tri-tert-butylphosphine) or Q-Phos.[2] These ligands promote reductive elimination through steric bulk. -

Base: LiHMDS or NaHMDS. These non-nucleophilic bases generate the ester enolate in situ without attacking the ester carbonyl.

-

Pre-catalyst:

or

Experimental Workflow

Figure 2: Catalytic cycle emphasizing the critical enolate binding and reductive elimination steps.

Detailed Protocol

Starting Materials: 2-Bromo-5-methylpyridine (CAS: 3510-66-5), Methyl isobutyrate.

-

Inert Atmosphere: Perform all steps in a Glovebox or using strict Schlenk technique. Oxygen kills the electron-rich catalyst.

-

Catalyst Prep: In a vial, mix

(1 mol%) and -

Reaction Mix: In a reaction vessel, combine:

-

2-Bromo-5-methylpyridine (1.0 equiv, 10 mmol)

-

Methyl isobutyrate (1.1 equiv, 11 mmol)

-

Toluene (anhydrous, degassed, 0.5 M concentration)

-

-

Base Addition: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise at RT.

-

Heating: Seal the vessel and heat to

for 12 hours. -

Self-Validating Check: Monitor by GC-MS. The disappearance of the aryl bromide is the primary endpoint. If conversion stalls, add 0.5 mol% fresh catalyst.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via distillation or chromatography.

Hydrolysis to the Free Acid

Both routes yield the ester. The final step is hydrolysis to the target acid.

-

Reagents:

(3 equiv) in THF:Water:MeOH (3:1:1). -

Conditions: Reflux for 4-6 hours. Steric hindrance at the quaternary center makes this hydrolysis slower than typical esters.

-

Isolation: Evaporate organics, acidify aqueous layer to pH 4-5 with 1M HCl. The amino-acid-like nature (pyridine nitrogen + carboxylic acid) means the product may exist as a zwitterion. Extraction with DCM/Isopropanol (3:1) is often necessary if precipitation does not occur.

Data Summary & Comparison

| Feature | Route A (Nucleophilic Alkylation) | Route B (Pd-Catalyzed Arylation) |

| Starting Material | Ethyl 2-(5-methylpyridin-2-yl)acetate | 2-Bromo-5-methylpyridine |

| Key Reagents | NaH, MeI | Pd(dba)2, P(t-Bu)3, LiHMDS |

| Step Count | 2 (Alkylation + Hydrolysis) | 2 (Arylation + Hydrolysis) |

| Cost | Low (Generic reagents) | High (Pd catalyst, Ligands) |

| Scalability | Moderate (Exothermic H2 release) | High (Flow chemistry compatible) |

| Safety Profile | High Risk (NaH/MeI) | Moderate Risk (LiHMDS) |

References

-

General Synthesis of 2-Arylpropionic Acids

-

Pd-Catalyzed Alpha-Arylation

-

Title: Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions.[2]

- Source: Hama, T., et al. Journal of the American Chemical Society (2003).

-

URL:[Link]

- Relevance: Establishes the standard conditions ( , LiHMDS) for coupling sterically hindered esters with aryl halides.

-

-

Flow Synthesis of Methylpyridines

- Title: Ethyl 2-(5-methylpyridin-2-yl)acetate Product Page.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 4. US20130116466A1 - Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 5. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid in Catalysis: Information Not Available

A comprehensive search of scientific literature, patent databases, and chemical supplier information did not yield any specific applications of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid in the field of catalysis. Consequently, the creation of detailed application notes and protocols as requested is not possible at this time.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly available information to suggest that 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid is utilized as a catalyst, ligand, or in any other capacity within a catalytic process. The investigation into its potential catalytic activities, if any, appears to be an unexplored area of research.

For professionals seeking to utilize pyridine-based compounds in catalysis, a vast body of literature exists for other derivatives. These compounds often serve as ligands for transition metals such as palladium and copper in cross-coupling reactions, or as organocatalysts. It is recommended to consult scientific databases with keywords related to more established pyridine-based catalysts to find relevant protocols and application notes.

Should a researcher possess unpublished data on the catalytic use of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid, it would represent a novel finding. The development of application notes and protocols would require rigorous experimentation to determine its efficacy, scope, and mechanism of action in a given catalytic transformation.

Recommendations for Further Action:

-

Verify Compound Information: Double-check the chemical name, structure, and CAS number to ensure accuracy. It is possible that a related compound with a similar name has known catalytic applications.

-

Explore Analogous Structures: Research the catalytic applications of structurally similar pyridine-carboxylic acids or picoline derivatives. This may provide insights into potential, yet unverified, catalytic activities of the target compound.

-

Conduct Exploratory Research: If the compound is available, preliminary screening in various catalytic reactions could be undertaken to discover potential applications.

At present, due to the lack of available data, no specific protocols, mechanistic diagrams, or performance data tables can be provided for the application of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid in catalysis.

Formulation of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid for Biological Studies: Application Notes and Protocols

Introduction: Navigating the Formulation Challenges of an Amphiphilic Compound

2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid (CAS No. 1864305-00-9) is a novel small molecule with potential for biological investigation.[1] Its chemical architecture, featuring both a carboxylic acid and a pyridine ring, presents a unique formulation challenge. This amphiphilic nature, possessing both acidic and basic functional groups, dictates that its solubility and stability will be highly dependent on the pH of the formulation. Proper formulation is not merely about solubilizing the compound; it is about ensuring its stability, bioavailability, and the reliability of the data generated in subsequent biological assays.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and effective formulations of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid for both in vitro and in vivo studies. We will delve into the critical pre-formulation assessments, rational selection of excipients, and detailed protocols for preparing various formulations. The underlying principle of this guide is to explain the causality behind each experimental choice, empowering the researcher to not only follow a protocol but to understand and adapt it to their specific experimental needs.

I. Pre-formulation Assessment: Understanding the Physicochemical Landscape

Before any formulation work can begin, a thorough understanding of the physicochemical properties of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid is paramount. These properties will govern its behavior in different solvent systems and inform the selection of an appropriate formulation strategy.[4]

Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Formulation |

| pKa (acidic) | ~4.5 - 5.5 | The carboxylic acid group will be predominantly ionized (negatively charged) at pH values above this range, leading to increased aqueous solubility.[5][6] |

| pKa (basic) | ~5.0 - 6.0 | The pyridine ring will be predominantly ionized (positively charged) at pH values below this range. |

| LogP | ~1.5 - 2.5 | This moderate lipophilicity suggests that the compound may have limited aqueous solubility in its neutral form but may be soluble in organic solvents.[7][8][9] |

| Aqueous Solubility | Low (predicted) | The predicted low intrinsic solubility of the neutral species necessitates the use of formulation strategies to enhance its concentration in aqueous media for biological studies.[10] |

Note: These values are estimations and should be experimentally verified.

The Amphiphilic Nature and its Impact on Solubility

The presence of both an acidic and a basic functional group means that 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid can exist in different ionic states depending on the pH:

-

Low pH (pH < 4): The carboxylic acid is protonated (neutral), and the pyridine ring is protonated (positive charge). The net charge is positive.

-

Mid-range pH (pH ~4-6): The carboxylic acid may be deprotonated (negative charge), and the pyridine ring may be protonated (positive charge), leading to a zwitterionic form. This is often the point of minimum solubility.

-

High pH (pH > 6): The carboxylic acid is deprotonated (negative charge), and the pyridine ring is neutral. The net charge is negative.

This pH-dependent ionization is the most critical factor to consider in its formulation.[10][11]

II. Formulation Strategy: A Decision-Making Workflow

The choice of formulation will depend on the intended application (in vitro vs. in vivo), the required concentration, and the route of administration for in vivo studies. The following workflow provides a logical path to selecting an appropriate formulation.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. upm-inc.com [upm-inc.com]

- 3. White paper - Pre-formulation studies for Drug Dissolution Enhancement [seqens.com]

- 4. iajps.com [iajps.com]

- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Page not found - Documentation [docs.chemaxon.com:443]

- 10. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 11. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. The unique bifunctional nature of this molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific molecule?

The core challenge lies in the molecule's amphoteric character. The basic pyridine ring (pKa ~5-6) and the acidic carboxylic acid group (pKa ~4-5) can lead to zwitterion formation, causing unpredictable solubility in various pH ranges. This can complicate both crystallization and chromatographic purification. Furthermore, residual starting materials or byproducts with similar properties can be difficult to remove.

Q2: What are the most likely impurities I should expect?

Impurities typically arise from the synthetic route. Based on common synthetic pathways for analogous structures, potential impurities are summarized in the table below.

| Impurity Type | Specific Example | Source | Rationale and Removal Strategy |

| Unreacted Starting Material | 2-Amino-5-methylpyridine | Incomplete reaction | This impurity is basic. During an acid-base workup, it will be extracted into the aqueous acidic phase along with the product. Careful pH adjustment during precipitation is key. It can be removed by washing the organic layer containing the ester intermediate with a dilute acid before hydrolysis.[1][2] |

| Unreacted Starting Material | An isobutyric acid derivative (e.g., ethyl 2-bromoisobutyrate) | Incomplete reaction | This impurity is acidic or neutral. It can typically be removed by a basic wash (e.g., NaHCO₃ solution) during the workup of the ester intermediate. After hydrolysis, it can be removed by crystallization.[3] |

| Byproduct | Ester of the target compound (e.g., Ethyl 2-Methyl-2-(5-methylpyridin-2-yl)propanoate) | Incomplete hydrolysis | This is a neutral, more lipophilic impurity. It will remain in the organic phase during aqueous extractions. It is a common cause of the final product being an oil. Purification requires complete hydrolysis or chromatographic separation.[4][5][6] |

| Byproduct | Decarboxylation product | Thermal degradation | Heating the acidic product for extended periods can potentially lead to decarboxylation. This is less common but possible. Purification is typically achieved via crystallization. |

| Residual Solvents | Toluene, THF, Dichloromethane, etc. | Manufacturing Process | These are volatile organic chemicals used during synthesis.[7] Their presence can inhibit crystallization. Removal is achieved by drying the final product under a high vacuum, potentially with gentle heating. |

Q3: What is the best general approach for a first-pass purification?

For a first attempt, an acid-base extraction followed by crystallization is the most effective and scalable strategy. This exploits the amphoteric nature of the compound. The general workflow involves dissolving the crude product in an organic solvent, extracting the compound into an aqueous base, washing the aqueous layer with an organic solvent to remove neutral impurities (like the unhydrolyzed ester), and then carefully acidifying the aqueous layer to precipitate the pure product.

Q4: How can I reliably assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[8] A reverse-phase C18 column is typically effective. Due to the pyridine and carboxylic acid moieties, the mobile phase pH is a critical parameter for achieving good peak shape. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is recommended to ensure both the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[9][10][11] Purity is determined by the area percentage of the main peak.

Purification Troubleshooting Guide

Problem: My final product is a persistent oil or wax and will not crystallize.

This is the most common issue, typically caused by residual impurities or solvent.

Answer:

The inability to crystallize is almost always due to impurities that disrupt the formation of a stable crystal lattice. The primary culprits are unhydrolyzed ester and residual solvents.

Diagnostic Workflow for Crystallization Failure ```dot

graph TD; A[Oily Product] --> B{Analyze by 1H NMR & LC-MS}; B --> C{Is unhydrolyzed ester present?}; B --> D{Is residual solvent present?}; B --> E{Is purity otherwise >95%?};

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Basic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution. Shake vigorously for 1-2 minutes. The target compound will deprotonate and move into the aqueous layer as its sodium salt.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer. Note: If using DCM, the organic layer is the lower one.

-

Removal of Neutral Impurities: Re-extract the organic layer with another portion of 1 M NaOH to ensure complete recovery of the product. Combine the aqueous layers. The organic layer now contains primarily neutral impurities and can be discarded.

-

Back-Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (EtOAc or DCM) to remove any trace non-polar impurities. Discard this organic wash.

-

Precipitation: Cool the aqueous layer in an ice bath. With rapid stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH. The product should begin to precipitate as it is neutralized. The isoelectric point, where solubility is minimal, is likely around pH 4.5-5.5. Continue adding acid until you reach this pH range.

-

Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to aid drying.

-

Drying: Dry the purified solid under high vacuum, with gentle heating (30-40°C) if necessary, until a constant weight is achieved.

Protocol 2: Standard HPLC Method for Purity Analysis

This protocol provides a robust starting point for assessing the purity of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid.

| Parameter | Recommended Condition | Rationale / Notes |

| Column | Reverse-Phase C18, 250 x 4.6 mm, 5 µm | A standard workhorse column for moderately polar compounds. [8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures acidic conditions for consistent protonation. [10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matched modifier to Mobile Phase A. |

| Gradient | 10% to 90% B over 15 minutes | A general screening gradient. Can be optimized to an isocratic method for routine analysis once the retention time is known. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [8] |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm or 265 nm | The pyridine ring provides strong UV absorbance. An initial UV scan should be performed to find the absorbance maximum. |

| Injection Volume | 5-10 µL | Standard volume. |

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection to protect the column. [8] |

References

- SIELC Technologies.

- Didier, B.

- Google Patents.

- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

- Google Patents.

- BLDpharm. 883858-08-0|2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid.

- SIELC Technologies. Propanoic acid, 2-methyl-, methyl ester.

- Benchchem.

- PubMed.

- El-Hiti, G. A., et al. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. PMC.

- Sigma-Aldrich. 2-Methyl-2-(pyrimidin-5-yl)propanoic acid.

- Google Patents.

- Google Patents.

- PMC.

- ResearchGate. Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.

- Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid sigma-aldrich synthesis.

- NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester.

- Wikipedia. Isobutyric acid.

- Cheméo. Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).

- Scribd.

- SciSpace. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.

- TCI EUROPE N.V. 2-Methyl-2-(methyltellanyl)propanoic Acid.

- FlavorDB. 2-Methylpropanoic acid.

- NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester.

- WIPO Patentscope.

- BLDpharm. 2172559-92-9|Methyl 2-(5-acetylpyridin-2-yl)

- Sigma-Aldrich. 2-methyl-2-(4-nitrophenyl)propanoic acid synthesis.

- ResearchGate.

- Jubilant Ingrevia Limited.

Sources

- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 4. Propanoic acid, 2-methyl-, methyl ester | SIELC Technologies [sielc.com]

- 5. Propanoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]

- 6. Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Purity of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid Samples

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid. This document offers a comprehensive resource for overcoming common purification challenges.

Understanding the Molecule: A Zwitterionic Challenge

2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid possesses both a basic pyridine ring and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, a neutral molecule with a positive and a negative charge at different locations within the molecule. This characteristic significantly influences its solubility and requires careful consideration during purification.

Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Significance for Purification |

| pKa (Carboxylic Acid) | ~2-5 | Dictates the pH at which the carboxylic acid group is deprotonated (negatively charged). |

| pKa (Pyridine Nitrogen) | ~5-6 | Dictates the pH at which the pyridine nitrogen is protonated (positively charged). |

| Isoelectric Point (pI) | ~3.5-5.5 | The pH at which the molecule has a net zero charge, often exhibiting minimum solubility in aqueous solutions. |

| Solubility | Expected to be soluble in polar organic solvents and have pH-dependent solubility in aqueous solutions. | The zwitterionic nature can lead to high water solubility, making extraction into organic solvents challenging at certain pH values[1]. |

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid in a question-and-answer format.

Acid-Base Extraction Troubleshooting

Q1: I'm performing an acid-base extraction, but my compound remains in the aqueous layer even after adjusting the pH. What's going wrong?

A1: This is a common issue when dealing with zwitterionic compounds. The overlapping pKa values of the carboxylic acid and the pyridine ring mean there might be a very narrow or non-existent pH range where the molecule is fully neutral and thus readily soluble in a non-polar organic solvent[2].

-

Explanation: At a low pH, the pyridine nitrogen is protonated (positive charge), making the molecule water-soluble. At a high pH, the carboxylic acid is deprotonated (negative charge), again increasing its water solubility. If the pKa values are close, the molecule may exist predominantly in a charged or zwitterionic form across a wide pH range.

-

Solution Workflow:

-

Precise pH Adjustment: Instead of broad pH changes, carefully adjust the pH of the aqueous solution to the predicted isoelectric point (pI) of the molecule (estimated to be between 3.5 and 5.5). At the pI, the molecule's net charge is zero, and its aqueous solubility should be at a minimum, potentially causing it to precipitate or be more readily extracted.

-

"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its transfer to the organic layer.

-

Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which will have a higher affinity for the slightly polar neutral form of your compound.

-

Back-Extraction: After the initial extraction, wash the organic layer with a small amount of aqueous solution at the pI to remove any remaining water-soluble impurities.

-

Q2: After acidifying the basic aqueous layer to precipitate my product, the precipitate is sticky and difficult to filter. How can I improve this?

A2: A sticky or oily precipitate often indicates that the compound is "oiling out" instead of crystallizing. This can be due to the presence of impurities or the rate of precipitation being too rapid.

-

Solutions:

-

Slow Acidification: Add the acid dropwise while vigorously stirring the solution in an ice bath. This slower rate of neutralization can promote the formation of a crystalline solid.

-

Solvent-Assisted Precipitation: Add a small amount of a miscible organic solvent in which your compound has low solubility (e.g., isopropanol or acetonitrile) to the aqueous solution before or during acidification. This can help to induce crystallization.

-

Trituration: If an oil forms, decant the supernatant and add a small amount of a non-polar solvent in which the oil is not soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture to encourage the oil to solidify.

-

Recrystallization Troubleshooting

Q1: I'm having trouble finding a suitable single solvent for recrystallization. My compound is either too soluble or not soluble enough.

A1: Finding a single solvent for a zwitterionic compound can be challenging. A mixed-solvent system is often more effective.

-

Explanation: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. The dual nature of your molecule makes it difficult to find a single solvent with this property.

-

Mixed-Solvent Recrystallization Protocol:

-

Solvent Selection: Choose a "good" solvent in which your compound is readily soluble (e.g., methanol, ethanol, or water) and a "poor" solvent in which it is sparingly soluble (e.g., ethyl acetate, acetone, or acetonitrile). The two solvents must be miscible. Water-alcohol mixtures are often a good starting point for zwitterionic compounds[3][4].

-

Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

-

Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

-

Q2: No crystals are forming, even after the solution has cooled for a long time. What should I do?

A2: This is a common problem that can often be resolved by inducing crystallization.

-

Troubleshooting Steps:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for further crystallization.

-

Reducing Solvent Volume: If you suspect you've used too much solvent, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

-

Drastic Cooling: If slow cooling doesn't work, try placing the solution in a dry ice/acetone bath for a short period. Rapid cooling can sometimes shock the system into producing crystals, although this may result in smaller, less pure crystals.

-

Chromatography Troubleshooting

Q1: My compound is streaking or showing significant peak tailing on a silica gel column. How can I improve the separation?

A1: The basic pyridine nitrogen in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

-

Solutions:

-

Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will compete with your compound for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.

-

Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

-

Reversed-Phase Chromatography: For a more polar compound like this, reversed-phase chromatography (C18 column) may be a better option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, with a pH modifier to control the ionization of your compound.

-

Q2: I'm using HPLC for purity analysis, but the peak shape is poor. What conditions should I try?

A2: Similar to column chromatography, interactions with the stationary phase can cause peak tailing in HPLC.

-

HPLC Method Development Tips:

-

Column Choice: A C18 column is a good starting point. If peak tailing is an issue, consider a column with end-capping or a polar-embedded phase.

-

Mobile Phase pH: The pH of the mobile phase is critical. To protonate the pyridine and achieve good peak shape, a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid in water/acetonitrile) is often effective.

-

Mixed-Mode Chromatography: For zwitterionic compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide excellent separation and peak shape[5][6][7]. These columns can retain and separate compounds based on both their hydrophobic and ionic properties[8].

-

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my sample of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid?

A: Without a specific synthesis route, it's difficult to be certain. However, based on common synthetic pathways for similar molecules, potential impurities could include:

-

Starting Materials: Unreacted 5-methyl-2-halopyridine (e.g., 2-chloro-5-methylpyridine) or the starting material for the propanoic acid sidechain.

-

Byproducts of Sidechain Addition: Impurities arising from the reaction used to attach the 2-methylpropanoic acid group.

-

Isomers: If the starting materials are not pure, you may have isomeric impurities.

-

Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual ester.

-

Solvents: Residual solvents from the reaction and purification steps.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended:

-

NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation and purity assessment. The spectrum should be clean, with integrals in the correct ratios and no significant unidentifiable peaks.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is a good indicator of purity. It's advisable to use a diode array detector (DAD) to check for any co-eluting impurities with different UV spectra.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q: My compound appears to be a zwitterion and is highly water-soluble. How can I remove inorganic salts?

A: Removing salts from highly water-soluble zwitterions can be challenging.

-

Recrystallization from a Mixed Solvent System: A carefully chosen water/alcohol mixture can often leave inorganic salts behind in the mother liquor[3][4].

-

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective for separating your compound from smaller salt ions.

-

Dialysis: If you have a larger quantity of material, dialysis with a membrane that has a suitable molecular weight cutoff can be used to remove salts.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol provides a starting point for the purification of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid. The pH values may need to be optimized based on the actual pKa values of your compound.

-

Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidic Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic, non-amphoteric impurities. The protonated target compound may partition into the aqueous layer, so this step should be used with caution and the aqueous layer retained for further workup if the target compound is expected to be extracted.

-

Basic Extraction: Extract the organic layer with a dilute basic solution (e.g., 1 M NaOH). The target compound should deprotonate at the carboxylic acid and move into the aqueous layer as a carboxylate salt.

-

Back-Wash: Wash the basic aqueous layer with a fresh portion of the organic solvent to remove any neutral impurities that may have been carried over.

-

Precipitation: Cool the basic aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with vigorous stirring to adjust the pH to the isoelectric point (pI) of the compound (estimated to be around pH 4-5).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from a Water/Isopropanol Solvent System

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of hot water to dissolve it completely.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Induce Saturation: To the hot, clear solution, add hot isopropanol dropwise until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot water until the solution becomes clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of a cold 1:1 water/isopropanol mixture.

-

Drying: Dry the crystals under vacuum to a constant weight.

Visualizing the Purification Workflows

Acid-Base Extraction Workflow

Caption: A typical acid-base extraction workflow for isolating the target compound.

Recrystallization Troubleshooting Logic

Caption: Decision tree for troubleshooting when crystals fail to form during recrystallization.

References

-

Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

-

Garti, N., & Zour, H. (1997). The crystallization of amino acids from mixtures of water and alcohol. Journal of Crystal Growth, 172(3-4), 486-498. [Link]

-

Ruta, J., Rudaz, S., McCalley, D. V., & Veuthey, J. L. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International, 27(3). [Link]

-

Wang, S., Zhang, L., & Li, Y. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1723, 466024. [Link]

-

Shapiro, A. B. (2020, February 20). How to desalt zwitterions? [Online forum post]. ResearchGate. [Link]

- Takeda, H., & Iimura, Y. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.

-

Ferreira, O., & O'Brien, J. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 734-744. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Retrieved from [Link]

-

LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 254-282. [Link]

-

Reddy, M. S., & Kumar, A. (2014). WIPO Patent Application WO/2014/188453. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link]

- Lautens, M., & Fagnou, K. (1994). U.S. Patent No. 5,332,824. Washington, DC: U.S.

-

Shapiro, A. B. (2023, September 15). Is it possible to extract amino acids from water using extraction? [Online forum post]. ResearchGate. [Link]

-

Kumar, A., & Singh, R. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research, 9(3), 1-10. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

- Lee, C. H., et al. (2013). U.S. Patent No. 8,367,704. Washington, DC: U.S.

- Lee, C. H., et al. (2010).

-

Avdeef, A., & Tsinman, K. (2006). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Journal of Pharmaceutical Sciences, 95(12), 2641-2657. [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Journal of Chemical Theory and Computation, 8(10), 4079-4087. [Link]

-

Chen, Z., & Li, Y. (2024). Predicting the solubility of drug molecules using machine learning. arXiv preprint arXiv:2308.12325. [Link]

-

National Toxicology Program. (1998). 2-Chloropyridine. [Link]

- Li, J., et al. (2022).

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

ResearchGate. (2019, April 30). How to purify a water soluble compound? [Online forum post]. [Link]

-

Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

-

El-Gohary, A. R., & Shaaban, I. A. (2017). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. Journal of Molecular Structure, 1141, 538-550. [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? [Online forum post]. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

S¨oderhjelm, P., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. [Link]

-

Rizzi, A., et al. (2018). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 14(11), 6049-6061. [Link]

Sources

- 1. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The crystallization of amino acids from mixtures of water and alcohol - ProQuest [proquest.com]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. optibrium.com [optibrium.com]

Technical Support Center: Stability Protocols for 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid

Ticket ID: #PYR-PROP-001 Status: Active Support Subject: Mitigating degradation (Decarboxylation & Oxidation) during synthesis and storage. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

⚡ Executive Dashboard: Immediate Triage

If you are currently observing degradation, consult this rapid response table immediately.

| Observation | Probable Root Cause | Immediate Action |

| Loss of Mass / Gas Evolution | Thermal Decarboxylation. The carboxylic acid group is cleaving off as CO₂.[1] | STOP HEAT. Cool reaction to <0°C. Do not apply vacuum with heat.[1] Basify to pH > 10 (form stable salt).[1] |

| Yellow/Brown Discoloration | Benzylic Oxidation (at 5-Me) or N-Oxidation .[1] | Purge with Argon/Nitrogen.[1] Add antioxidant (e.g., BHT) if compatible.[1] Store in amber glass. |

| "Oiling Out" / Gumming | Isoelectric Precipitation. The molecule is zwitterionic near pH 4–6.[1] | Adjust pH away from isoelectric point.[1] Form a defined salt (HCl or Na) for crystallization.[1] |

| Unexpected Metal Peaks (NMR) | Chelation. Pyridine nitrogen + Carboxylate = Bidentate ligand.[1] | Wash with EDTA solution or avoid metal spatulas/needles.[1] Use glass/PTFE equipment.[1][2] |

🔬 Module 1: The "Disappearing Compound" (Thermal Decarboxylation)

The Issue: Users frequently report yield loss during drying or rotary evaporation.[1] The compound converts to 2-isopropyl-5-methylpyridine , releasing CO₂.[1]

The Science (Causality):

2-pyridylacetic acids (and their

-

Critical Factor: The Zwitterionic State .[1] Decarboxylation is fastest when the pyridine nitrogen is protonated (positive) and the carboxylic acid is deprotonated (negative). This internal salt lowers the activation energy for CO₂ loss.[1]

📉 Mechanism Visualization

The following diagram illustrates the danger zone (Zwitterion) leading to irreversible product loss.

Caption: Thermal decarboxylation pathway.[1] The risk peaks at the isoelectric point (Zwitterion formation).

✅ Protocol: Safe Isolation

Goal: Isolate the compound without triggering decarboxylation.[1]

-

Avoid Thermal Stress: Never heat the free acid above 35°C .[1]

-

Workup Strategy:

-

Perform all extractions at 0–5°C .

-

Do not concentrate the free acid to dryness on a rotary evaporator using a water bath >30°C.[1]

-

Preferred Method: Isolate as a salt.[1] Treat the crude reaction mixture with 1 equivalent of NaOH or HCl (depending on downstream needs) and lyophilize (freeze-dry) rather than rotary evaporate.

-

-

Solvent Selection: Avoid high-boiling solvents (DMSO, DMF) that require high heat to remove.[1] Use DCM or Et₂O for extractions.[1]

🧪 Module 2: Oxidative Degradation (The 5-Methyl Weakness)[1]

The Issue: Samples stored for weeks develop a yellow tint and show impurity peaks at +16 Da (N-oxide) or +14 Da (Aldehyde/Acid) in LCMS.

The Science (Causality):

-

Benzylic Oxidation: The methyl group at the 5-position is "benzylic" to the pyridine ring.[1] Like toluene, it is susceptible to radical oxidation by atmospheric oxygen, especially under UV light.

-

N-Oxidation: The pyridine nitrogen has a lone pair that can react with peroxides or singlet oxygen to form the N-oxide.[1]

🛡️ Protocol: Long-Term Storage

Goal: Prevent radical initiation and oxygen contact.[1]

| Parameter | Specification | Reason |

| Container | Amber Glass (Silanized preferred) | Blocks UV light which initiates benzylic radical formation.[1] Silanization prevents acid adhesion.[1] |

| Atmosphere | Argon (Heavier than air) | Nitrogen is acceptable, but Argon provides a better "blanket" over the solid/oil.[1] |

| Temperature | -20°C | Slows kinetic rate of oxidation significantly.[1] |

| Additives | None (unless necessary) | If the compound is an oil, adding a trace of BHT (butylated hydroxytoluene) can stabilize it, but this introduces an impurity.[1] |

⚙️ Module 3: Solubility & Handling (The "Oiling Out" Phenomenon)

The Issue: During aqueous workup, the compound forms a sticky gum that traps impurities and is difficult to crystallize.

The Science (Causality): This molecule is an ampholyte .[1] It has a basic center (Pyridine, pKa ~5.[1]2) and an acidic center (Carboxylic acid, pKa ~4.8).[1]

-

At pH ~5 (the isoelectric point), the molecule has net neutral charge (zwitterion) and minimum water solubility. This causes it to "oil out" rather than precipitate as a clean solid.[1]

🔄 Workflow: Purification Decision Tree

Caption: Purification strategy to avoid isoelectric oiling and thermal stress.[1]

❓ Frequently Asked Questions (FAQ)

Q: Can I use LCMS to quantify the degradation? A: Yes, but be careful.

-

Decarboxylation Product: Look for [M-44]+ peak.[1] Note that decarboxylation can happen inside the MS source if the temperature is too high.[1] If you see the degradation peak, lower the desolvation temperature to confirm it's real and not an artifact.

-

Oxidation: Look for M+16 (N-oxide) or M+14 (Carbonyl).[1]

Q: Why does my NMR show broad peaks? A: This is likely due to dynamic exchange or paramagnetic impurities .[1]

-

Exchange: If the sample is in CDCl₃, the acid proton and trace water may be exchanging.[1] Add a drop of D₂O or use DMSO-d6 to sharpen peaks.[1]

-